1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone
Description
This compound features a 2,4-dihydroxyphenyl core substituted at position 3 with a 4-methylpiperidin-1-ylmethyl group and a 4-methoxyphenyl ethanone moiety. The 4-methoxyphenyl ethanone moiety introduces electron-donating effects, influencing reactivity and solubility. Structural analogs often vary in substituents on the phenyl rings or the nitrogen-containing heterocycle, leading to divergent physicochemical and biological properties .
Properties
IUPAC Name |
1-[2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl]-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-15-9-11-23(12-10-15)14-19-20(24)8-7-18(22(19)26)21(25)13-16-3-5-17(27-2)6-4-16/h3-8,15,24,26H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQWPQCQFTYZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine Analog (BG01307)
- Structure: 1-{2,4-dihydroxy-3-[(morpholin-4-yl)methyl]phenyl}-2-(4-methoxyphenyl)ethan-1-one (C₂₀H₂₃NO₅, MW 357.40).
- Key Differences : Replaces the 4-methylpiperidine group with a morpholine ring (containing an oxygen atom).
Sulfonylpiperazine Derivatives ()
- Examples: 7e: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (m.p. 131–134°C). 7f: Contains a trifluoromethylphenylsulfonyl group (m.p. 165–167°C).
- Key Differences: Piperazine rings with sulfonyl substituents introduce strong electron-withdrawing effects and higher polarity.
- Implications : Sulfonyl groups improve metabolic stability but may reduce membrane permeability compared to the target compound’s methylpiperidine .
Piperidine-Containing Analogs
- Example 1: 1-(3-Bromophenyl)-2-(4-methylpiperidin-1-yl)ethanone (). Structure: Lacks dihydroxy and methoxyphenyl groups but shares the 4-methylpiperidine moiety. Implications: The bromophenyl group increases hydrophobicity, while the absence of polar substituents reduces solubility .
- Example 2: 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (). Structure: Features a difluorobenzoyl group instead of the dihydroxyphenyl core. Implications: Fluorine atoms enhance electronegativity and metabolic resistance, contrasting with the target’s hydroxyl-driven reactivity .
Simple Dihydroxyacetophenones ()
- Examples: Compound 1 (): 2,4-Dihydroxyacetophenone (C₈H₈O₃). Compound 5 (): 1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone.
- Key Differences: Lack the 4-methylpiperidine and 4-methoxyphenyl ethanone groups.
Data Table: Structural and Physical Comparisons
*Estimated based on structural analogy to BG01305.
Research Findings and Implications
- Piperidine vs. Morpholine : The 4-methylpiperidine group in the target compound likely improves blood-brain barrier penetration compared to morpholine analogs, which are more polar .
- Sulfonylpiperazines : While sulfonyl groups enhance stability (e.g., 7e–7k), they may limit bioavailability due to high polarity, contrasting with the target’s balanced lipophilicity .
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